![molecular formula C16H15ClN4O4S B213550 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide involves the inhibition of the targeted enzyme, which plays a crucial role in the pathogenesis of various diseases. The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the progression of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide are mainly related to its inhibitory effect on the targeted enzyme. This inhibition leads to the reduction of the disease progression and associated symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide in lab experiments is its potent inhibitory effect on the targeted enzyme. This makes it a valuable tool for studying the role of the enzyme in various diseases. However, the compound's high potency can also be a limitation, as it may cause off-target effects and toxicity.
Zukünftige Richtungen
There are several future directions for the research on 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide. One of the directions is to explore its potential therapeutic applications in various diseases. Another direction is to investigate the compound's off-target effects and toxicity to optimize its use in lab experiments. Additionally, further research is needed to understand the compound's pharmacokinetics and pharmacodynamics to ensure its safe and effective use in clinical trials.
Conclusion:
In conclusion, 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide is a promising chemical compound that has gained significant attention in the field of scientific research. Its potent inhibitory effect on a specific enzyme makes it a valuable tool for studying various diseases and developing potential therapeutic applications. Further research is needed to optimize its use and ensure its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide involves several steps, including the reaction of 4-chloro-1H-pyrazole with formaldehyde and subsequent reaction with N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the activity of a specific enzyme, which is involved in the development of various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide |
---|---|
Molekularformel |
C16H15ClN4O4S |
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15ClN4O4S/c1-18-26(23,24)14-5-2-12(3-6-14)20-16(22)15-7-4-13(25-15)10-21-9-11(17)8-19-21/h2-9,18H,10H2,1H3,(H,20,22) |
InChI-Schlüssel |
GQAMJGLQKHHRKX-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Kanonische SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.